molecular formula C14H11F3N2O3S B2687091 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798540-42-7

3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2687091
CAS No.: 1798540-42-7
M. Wt: 344.31
InChI Key: DYSRPLOOCLGYAS-UHFFFAOYSA-N
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Description

3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with azetidin-3-ylamine, followed by the cyclization with thiazolidine-2,4-dione. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiazolidin-4-ones, including those related to 3-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione, exhibit a wide range of biological activities. These include:

  • Anticancer Properties : Thiazolidin-4-one derivatives have shown promise in combating various cancers. For instance, compounds similar to this compound have demonstrated effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating their potential as anticancer agents .
  • Antimicrobial Activity : The thiazolidinone scaffold has been recognized for its antibacterial properties. Research has indicated that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin .
  • Anti-inflammatory Effects : Studies have suggested that thiazolidinone derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthetic Methodologies

The synthesis of this compound often involves multi-step organic reactions. Key methodologies include:

  • Formation of the Thiazolidine Ring : This typically involves the condensation of appropriate aldehydes with thioketones or isothiocyanates.
  • Functionalization : The introduction of the trifluoromethylbenzoyl group can be achieved through acylation reactions using acyl chlorides or anhydrides.
  • Optimization of Biological Activity : Structural modifications are often made to enhance the pharmacological profile of the compound, focusing on substituents that influence biological activity .

Case Studies

Several studies highlight the applications and efficacy of thiazolidinone derivatives:

  • Breast Cancer Treatment : A study conducted by El-Kashef et al. synthesized a series of thiazolidinone derivatives and tested their anti-breast cancer activity. The results indicated that specific modifications significantly enhanced their cytotoxic effects against breast cancer cell lines .
  • Antibacterial Studies : Research has shown that thiazolidinone derivatives exhibit potent antibacterial activity against various pathogens. For example, a recent investigation demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione include other thiazolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Biological Activity

3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure features a trifluoromethyl group, which enhances lipophilicity and may improve biological activity. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula: C₁₄H₁₂F₃N₃O₃
  • Molecular Weight: 327.26 g/mol
  • CAS Number: 2034364-14-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against a range of Gram-positive and Gram-negative bacteria. In studies, derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against pathogens like Staphylococcus pneumoniae and Streptococcus pyogenes .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Thiazolidine derivatives have been explored for their ability to inhibit inflammatory pathways. In vivo studies have shown that certain thiazolidine compounds can reduce inflammation markers significantly, suggesting that this compound may possess similar effects .

Antioxidant Activity

The antioxidant capacity of thiazolidines has been documented in various studies. Substituents on the thiazolidine ring can enhance the ability to scavenge free radicals, thus reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases .

Study on Antibacterial Activity

A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of thiazolidinone derivatives against multiple bacterial strains. The research indicated that modifications in the thiazolidine structure could lead to enhanced antibacterial properties compared to traditional antibiotics .

Anti-inflammatory Research

In another study focusing on thiazolidines' anti-inflammatory effects, researchers administered various derivatives to animal models and observed significant reductions in edema and inflammatory cytokines. The findings support the hypothesis that structural modifications can enhance therapeutic outcomes .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialMIC values as low as 0.008 μg/mL ,
Anti-inflammatoryReduced edema and inflammatory markers,
AntioxidantScavenging of free radicals ,

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-(3-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via condensation reactions between azetidine-3-yl intermediates and thiazolidine-2,4-dione derivatives. Microwave-assisted synthesis (e.g., as described for thiazolidinone derivatives in ) improves reaction efficiency by reducing time and side products. Key steps include:

  • Functionalizing azetidine with 3-(trifluoromethyl)benzoyl groups via acyl chloride coupling.
  • Cyclocondensation with thiazolidine-2,4-dione under controlled pH and temperature.
    Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm completion via 1^1H NMR (e.g., disappearance of starting material protons at δ 3.2–3.5 ppm for azetidine). Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers approach the structural elucidation of this compound using spectroscopic methods?

  • Methodological Answer : Combine multi-nuclear NMR (1^1H, 13^{13}C, 19^{19}F), IR, and high-resolution mass spectrometry (HRMS):

  • 1^1H NMR : Identify azetidine protons (δ 3.5–4.0 ppm, multiplet) and thiazolidine-2,4-dione protons (δ 4.2–4.5 ppm). The trifluoromethyl group (-CF3_3) appears as a singlet in 19^{19}F NMR (δ -60 to -65 ppm).
  • IR : Confirm carbonyl stretches (C=O at ~1750 cm1^{-1} for thiazolidinedione and benzoyl groups).
  • HRMS : Match experimental molecular ion peaks ([M+H]+^+) with theoretical values (±5 ppm). Cross-reference with spectral databases for analogous thiazolidinediones (e.g., ) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in NMR data between theoretical predictions and experimental results for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. To address this:

  • Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC can correlate the azetidine NH with adjacent carbonyl groups.
  • Use density functional theory (DFT) calculations to predict chemical shifts and compare with experimental data.
  • Test solvent polarity effects (e.g., DMSO-d6_6 vs. CDCl3_3) to assess hydrogen bonding or aggregation.
    If purity is suspect, repeat column chromatography (silica gel, 5% MeOH/CH2_2Cl2_2) and analyze via LC-MS .

Q. How can the environmental impact of this compound be assessed in long-term ecological studies?

  • Methodological Answer : Adopt a compartmental analysis framework (as in ’s INCHEMBIOL project):

  • Abiotic fate : Study hydrolysis (pH 4–9 buffers, 25–50°C), photolysis (UV-Vis irradiation), and adsorption (soil column experiments).
  • Biotic fate : Use microcosms with microbial communities to track biodegradation (LC-MS/MS quantification).
  • Bioaccumulation : Expose model organisms (e.g., Daphnia magna) and measure bioconcentration factors (BCFs).
    Data should inform quantitative structure-activity relationship (QSAR) models to predict ecotoxicity .

Q. What are the critical considerations for ensuring reproducibility in the synthesis of this compound?

  • Methodological Answer :

  • Parameter control : Use anhydrous solvents (e.g., THF, DMF) and inert atmosphere (N2_2) to prevent azetidine ring hydrolysis.
  • Catalyst optimization : Screen Lewis acids (e.g., ZnCl2_2, AlCl3_3) for acylation efficiency.
  • Purification : Employ recrystallization (ethanol/water) or preparative HPLC (C18, 0.1% TFA modifier) for high-purity isolates.
    Document all steps in compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers design experiments to study the compound’s stability under varying storage and handling conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • Thermal stability : Store samples at -20°C, 4°C, and 25°C for 1–6 months; analyze via DSC (decomposition onset temperature).
  • Light sensitivity : Expose to UV (254 nm) and visible light; monitor degradation via UV-Vis spectroscopy (λ~270 nm for aromatic groups).
  • Humidity control : Use desiccators with silica gel vs. 75% RH chambers; track hygroscopicity via Karl Fischer titration.
    Implement safety protocols from (e.g., PPE, spill containment) during handling .

Properties

IUPAC Name

3-[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c15-14(16,17)9-3-1-2-8(4-9)12(21)18-5-10(6-18)19-11(20)7-23-13(19)22/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSRPLOOCLGYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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